Methylthio-Driven TeTEx Reactivity
The methylthio substituent is essential for enabling rapid tetrazine-thiol exchange (TeTEx) reactions, a dynamic covalent chemistry that is central to the 'Click'n Lock' strategy. Studies on asymmetric methylthio-substituted tetrazines show they proceed to full conversion in TeTEx with second-order rate constants (k2) of up to 25 M⁻¹ s⁻¹ in aqueous environments [1]. In contrast, amino-substituted tetrazines were found to lead to irreversible nucleophilic substitutions or significantly decreased reactivity, effectively canceling the dynamic regime necessary for reversible bioconjugation [1].
| Evidence Dimension | Second-order rate constant (k2) for tetrazine-thiol exchange (TeTEx) reaction |
|---|---|
| Target Compound Data | Proceeds to full conversion; k2 up to 25 M⁻¹ s⁻¹ (for asymmetric 3,6-disubstituted tetrazines bearing a single sulfide residue) [1] |
| Comparator Or Baseline | Alkyl amine-substituted tetrazines (e.g., 3-amino-6-substituted-tetrazine) |
| Quantified Difference | Amino-substituted tetrazines exhibit an irreversible reaction pathway, precluding the dynamic, reversible exchange that is characteristic of the methylthio-substituted scaffold [1]. |
| Conditions | Aqueous environment; second-order rate constant measured for TeTEx reaction between tetrazines and thiols. |
Why This Matters
This enables the use of this tetrazine scaffold in 'Click'n Lock' strategies for the reversible modification of biomolecules, a capability that amino-substituted tetrazines lack, thus expanding the repertoire of bioorthogonal chemistries available for complex bioconjugation applications.
- [1] Gavriel, K., et al. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking. RSC Chemical Biology, 2023, 4, 714. DOI: 10.1039/D3CB00062A. View Source
